Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-(1-methyl-1H-benzoimidazol-2-yl)-
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Overview
Description
1,2,2-TRIMETHYL-3-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-CYCLOPENTANECARBOXYLIC ACID is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-TRIMETHYL-3-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-CYCLOPENTANECARBOXYLIC ACID typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: Introduction of the methyl groups can be done using alkyl halides in the presence of a base.
Cyclopentane ring formation: This step might involve cyclization reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for large-scale production. This includes:
Selection of cost-effective reagents: .
Optimization of reaction conditions: to maximize yield and purity.
Implementation of efficient purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2,2-TRIMETHYL-3-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-CYCLOPENTANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the benzimidazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts for specific reactions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield benzimidazole N-oxides, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.
Industry: Applications in the development of new materials or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of 1,2,2-TRIMETHYL-3-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-CYCLOPENTANECARBOXYLIC ACID would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, such as:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to specific receptors to exert their effects.
DNA/RNA: Interacting with genetic material to influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
Methylbenzimidazole derivatives: Compounds with similar structures but different substitution patterns.
Cyclopentanecarboxylic acid derivatives: Compounds with similar cyclopentane rings but different functional groups.
Uniqueness
1,2,2-TRIMETHYL-3-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-CYCLOPENTANECARBOXYLIC ACID is unique due to its specific combination of a benzimidazole ring, multiple methyl groups, and a cyclopentane carboxylic acid moiety. This unique structure may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C17H22N2O2 |
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Molecular Weight |
286.37 g/mol |
IUPAC Name |
1,2,2-trimethyl-3-(1-methylbenzimidazol-2-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C17H22N2O2/c1-16(2)11(9-10-17(16,3)15(20)21)14-18-12-7-5-6-8-13(12)19(14)4/h5-8,11H,9-10H2,1-4H3,(H,20,21) |
InChI Key |
ZDWSEERXYLZOGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C2=NC3=CC=CC=C3N2C)C |
Origin of Product |
United States |
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